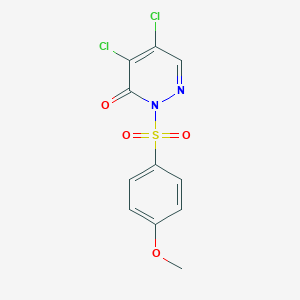

4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone

説明

4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone is a synthetic organic compound belonging to the pyridazinone class

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dichloropyridazine and 4-methoxybenzenesulfonyl chloride.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, under reflux conditions, to facilitate the nucleophilic substitution reaction.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems.

化学反応の分析

Types of Reactions

4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted pyridazinone derivatives.

科学的研究の応用

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

類似化合物との比較

Similar Compounds

- 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone

- 4,5-Dichloro-2-(4-nitrophenyl)-3(2H)-pyridazinone

- 4,5-Dichloro-2-(4-hydroxyphenyl)-3(2H)-pyridazinone

Uniqueness

4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone is unique due to the presence of the methoxyphenylsulfonyl group, which may impart specific biological activities and chemical reactivity not observed in similar compounds.

生物活性

4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : 4,5-dichloro-2-(4-methoxyphenyl)pyridazin-3-one

- Molecular Formula : C11H8Cl2N2O2

- CAS Number : 41933-34-0

The presence of the methoxy group and dichloro substituents are notable features that influence its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In studies, it has shown effectiveness against various bacterial strains, likely due to its ability to disrupt cellular processes through enzyme inhibition.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. It has demonstrated cytotoxic effects in vitro against multiple cancer cell lines. For instance, its IC50 values indicate significant growth inhibition:

| Cell Line | IC50 (µg/mL) |

|---|---|

| A431 | 1.98 |

| HT29 | 1.61 |

| Jurkat | <1.00 |

The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like chlorine enhances its anticancer activity by promoting interactions with target proteins involved in cell proliferation and apoptosis .

The precise mechanism of action is still under investigation; however, it is hypothesized that the compound interacts with specific enzymes or receptors , modulating their activity. This interaction could lead to altered signaling pathways associated with cell growth and survival.

Case Studies

- Case Study on Antitumor Activity :

- A study assessed the efficacy of this compound against breast cancer cells. Results showed a dose-dependent inhibition of cell viability, with significant apoptosis observed at higher concentrations.

- Antimicrobial Efficacy :

- In a comparative study with standard antibiotics, this compound exhibited comparable or superior antimicrobial activity against resistant strains of Staphylococcus aureus and Escherichia coli.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4,5-dichloro-2-phenyl-3(2H)-pyridazinone | Lacks methoxy group | Moderate anticancer activity |

| 4,5-dichloro-2-(4-hydroxyphenyl)-3(2H)-pyridazinone | Hydroxyl group present | Enhanced cytotoxicity |

| 4,5-dichloro-2-(4-aminophenyl)-3(2H)-pyridazinone | Amino group present | Improved enzyme inhibition |

The unique methoxy group in our compound appears to enhance its reactivity and biological profile compared to other derivatives.

特性

IUPAC Name |

4,5-dichloro-2-(4-methoxyphenyl)sulfonylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O4S/c1-19-7-2-4-8(5-3-7)20(17,18)15-11(16)10(13)9(12)6-14-15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBHTTQUZXASMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2C(=O)C(=C(C=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165831 | |

| Record name | 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-methoxyphenyl)sulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155164-59-3 | |

| Record name | 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155164593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-methoxyphenyl)sulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DICHLORO-2-((4-METHOXYPHENYL)SULFONYL)-3(2H)-PYRIDAZINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J425L4ZXH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。